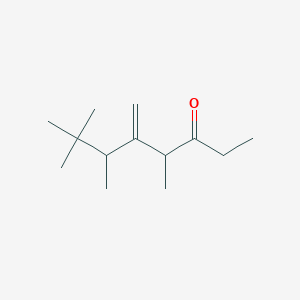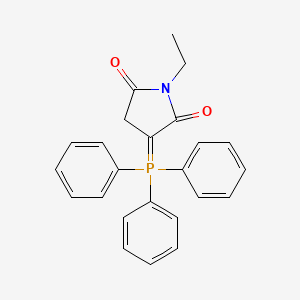
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione is an organophosphorus compound with the molecular formula C22H18NO2P. This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione core substituted with an ethyl group and a triphenylphosphoranylidene moiety. It is a solid at room temperature and has various applications in organic synthesis and research.
Preparation Methods
The synthesis of 1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione typically involves the reaction of triphenylphosphine with an appropriate pyrrolidine-2,5-dione derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized phosphorane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced phosphorane derivatives.
Substitution: The compound can undergo substitution reactions where the triphenylphosphoranylidene moiety is replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various phosphorus-containing materials and intermediates.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione involves its ability to form stable phosphorus-carbon bonds. The triphenylphosphoranylidene moiety acts as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of new chemical bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Triphenylcarbethoxymethylenephosphorane: This compound has a similar triphenylphosphoranylidene moiety but differs in its ester functional group.
1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione: This compound has a phenyl group instead of an ethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
83868-50-2 |
|---|---|
Molecular Formula |
C24H22NO2P |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-ethyl-3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H22NO2P/c1-2-25-23(26)18-22(24(25)27)28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChI Key |
WPGVODVFGXNFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
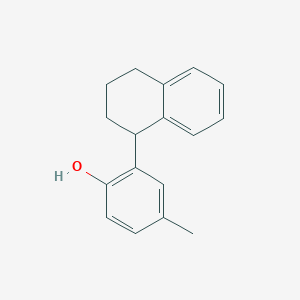

![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)
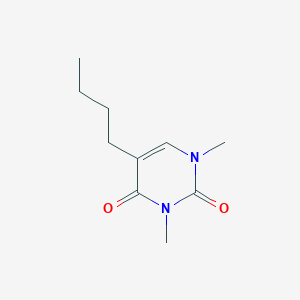
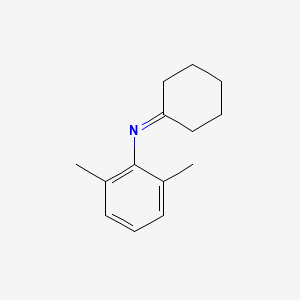
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)

